BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Chemical Properties &
Reactivity of 2-Chloro-N-(4-
hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

2-chloro-N-(4-
Compound Name:

hydroxyphenyl)acetamide
CAS No.: 2153-11-9

Cat. No.: B183144

Get Quote

Executive Summary: The "Janus" Intermediate

2-Chloro-N-(4-hydroxyphenyl)acetamide (CAS: 16323-09-4) represents a critical "Janus-
faced" molecule in pharmaceutical chemistry. To the synthetic chemist, it is a versatile
electrophilic scaffold and a direct precursor to Acetaminophen (Paracetamol). To the
toxicologist and quality control specialist, it is a process impurity with direct alkylating potential,
distinct from the metabolically activated toxicity of Paracetamol itself.

This guide analyzes the molecule’s dual nature, detailing its physicochemical profile, specific
alpha-halo reactivity, and the rigorous control strategies required for its management in
pharmaceutical workflows.

Molecular Architecture & Physicochemical Profile[1]

The molecule consists of a p-hydroxyaniline core acylated with a chloroacetyl group. The
presence of the electron-withdrawing chlorine atom at the
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-position relative to the carbonyl creates a dipole that significantly alters the reactivity compared
to its non-chlorinated analog (Paracetamol).

Table 1: Physicochemical Constants

Property Value | Characteristic Structural Implication

ngcontent-ng-c176312016=""
_nghost-ng-c3009799073=""

class="inline ng-star-inserted">

Molecular Formula MW: 185.61 g/mol

High crystallinity due to

intermolecular H-bonding (N-

Melting Point 140 — 142 °C (413-415 K)
H---O and O-H:--O networks).
[11[2]
Soluble: Ethanol, Methanol, Lipophilicity is increased by the
Solubility AcetoneSlightly Soluble: Cold Cl-substituent relative to
Water Paracetamol.
The amide group is neutral;
) the phenol remains the primary
pKa (Phenolic) ~95-99 o ) ) ]
ionizable site at physiological
pH.
Moderate lipophilicity facilitates
LogP ~1.2 B
membrane permeability.
Distorted planarity; twist angle
Crystal System Monoclinic / Orthorhombic ~23.5° between phenyl and

amide planes.

Expert Insight: The twist angle mentioned above is critical. It prevents full conjugation of the
nitrogen lone pair with the phenyl ring, slightly increasing the nucleophilicity of the phenol
oxygen compared to planar systems. This necessitates strict pH control during synthesis to
prevent O-acylation.

Synthetic Pathways & Production Logic
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The synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide relies on the selective N-acylation
of p-aminophenol. This reaction competes with O-acylation (ester formation).

Protocol: Selective N-Acylation

Objective: Synthesize the target molecule while suppressing O-acylated byproducts.

Reagents:

4-Aminophenol (1.0 eq)[3]

Chloroacetyl chloride (1.2 eq)[3][4]

Solvent: Glacial Acetic Acid (or Ethyl Acetate/Water biphasic system)

Buffer: Sodium Acetate (saturated)
Step-by-Step Methodology:
o Dissolution: Dissolve 4-aminophenol in glacial acetic acid. Maintain temperature at 0-5°C.

o Causality: Low temperature reduces the kinetic energy of the system, favoring the reaction
with the more nucleophilic amine (

) over the phenol (
).
e Acylation: Add chloroacetyl! chloride dropwise over 30 minutes.

o Self-Validating Step: Monitor internal temperature. A spike >10°C indicates uncontrolled
exotherm, increasing the risk of di-acylation.

o Buffering: Upon completion (verified by TLC), add saturated sodium acetate solution.

o Mechanism:[5][6][7][8][9][10] This neutralizes the HCI byproduct, preventing acid-catalyzed
hydrolysis or rearrangements.
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« |solation: Stir at room temperature for 30 minutes. The product precipitates as
colorless/white crystals. Filter and wash with cold water.[3]

Graphviz Diagram: Synthesis & Reactivity Flow

The following diagram illustrates the synthetic route and the divergent reactivity pathways
(Reduction vs. Alkylation).
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Caption: Synthetic flow from p-aminophenol to the target, showing the divergence between
therapeutic reduction and toxic alkylation.

Electrophilic Reactivity & Chemical Stability

The defining feature of this molecule is the alpha-chloroacetamide moiety. Unlike simple
amides, the carbon-chlorine bond is activated for Nucleophilic Substitution (

).
The Mechanism of Alkylation

While Paracetamol requires metabolic activation (CYP450 oxidation) to form the toxic
metabolite NAPQI, 2-chloro-N-(4-hydroxyphenyl)acetamide is directly reactive.

» Nucleophile: Thiol groups (

) on biological molecules (e.g., Glutathione, Cysteine residues on proteins).

o Electrophile: The

-carbon attached to the chlorine.
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e Process: The sulfur atom attacks the
-carbon, displacing the chloride ion.

Implication for Drug Development: If this molecule is present as an impurity in Paracetamol, it
can deplete hepatic glutathione (GSH) reserves independently of the NAPQI pathway,
potentially lowering the threshold for liver injury.

Stability Profile

o Hydrolysis: Stable at neutral pH. In strong base (

), the amide bond may hydrolyze, or the phenol may deprotonate to form a phenolate, which
can undergo intramolecular displacement of the chloride (forming a lactam or polymer).

o Photostability: Sensitive to UV light; store in amber containers to prevent homolytic cleavage
of the C-ClI bond.

Analytical Characterization

To ensure safety, researchers must employ methods capable of separating this chlorinated
impurity from the parent drug.

HPLC Method Strategy (Reverse Phase)

Because of the chlorine atom, the target molecule is more lipophilic than Paracetamol.
e Column: C18 (Octadecylsilane), e.g., 150 x 4.6 mm, 3.5 pum.
» Mobile Phase:
o A:0.1% Formic Acid in Water
o B: Acetonitrile
e Gradient: 5% B to 50% B over 15 minutes.

o Elution Order:
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o p-Aminophenol (Most polar, elutes first)
o Acetaminophen (Paracetamol)[9][11][12]

o 2-chloro-N-(4-hydroxyphenyl)acetamide (Elutes later due to Cl-hydrophobicity)

Mass Spectrometry (LC-MS)
« lonization: Electrospray lonization (ESI) Positive Mode.
 |sotope Pattern: The presence of a single Chlorine atom provides a distinct signature.

o M+H: m/z 186 (for

)

o M+H+2: m/z 188 (for

)

o Ratio: The intensity of the 188 peak will be approximately 33% of the 186 peak. This 3:1
ratio is the definitive confirmation of the monochlorinated impurity.

Graphviz Diagram: Analytical Workflow
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Caption: Analytical separation logic based on polarity, highlighting the delayed retention of the
chlorinated impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. researchgate.net [researchgate.net]
e 2. researchgate.net [researchgate.net]
e 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

e 4. N-(4-Chloro-2-hydroxyphenyl)acetamide | CBH8CINO2 | CID 177739 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 5.US10286504B2 - Synthesis of paracetamol (acetaminophen) from biomass-derived p-
hydroxybenzamide - Google Patents [patents.google.com]

¢ 6. Akinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular
Chemistry (RSC Publishing) [pubs.rsc.org]

e 7. Anovel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics
that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nim.nih.gov]

¢ 8. researchgate.net [researchgate.net]

¢ 9. Anovel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics
that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nim.nih.gov]

¢ 10. researchgate.net [researchgate.net]
e 11. wjpps.com [wjpps.com]

e 12. quora.com [quora.com]

e 13. scispace.com [scispace.com]

¢ To cite this document: BenchChem. [Technical Guide: Chemical Properties & Reactivity of 2-
Chloro-N-(4-hydroxyphenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183144/docs#technical-guide-chemical-properties-
reactivity-of-2-chloro-n-4-hydroxyphenyl-acetamide]

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/32629335/
https://www.benchchem.com/product/b183144?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/261535145_2-Chloro-N-4-nitro-phen-ylacetamide
https://www.researchgate.net/publication/385243095_2-Chloro-N-4-hy-droxy-phen-ylacetamide
https://pmc.ncbi.nlm.nih.gov/articles/PMC11660168/
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Chloro-2-hydroxyphenyl_acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Chloro-2-hydroxyphenyl_acetamide
https://patents.google.com/patent/US10286504B2/en
https://patents.google.com/patent/US10286504B2/en
https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00523b
https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00523b
https://pubmed.ncbi.nlm.nih.gov/32629335/
https://pubmed.ncbi.nlm.nih.gov/32629335/
https://www.researchgate.net/publication/377711254_Reaction_Reactivity_and_Behaviour_of_a-Chloroacetamides_in_the_Synthesis_of_Acrylamide_Derivatives
https://pmc.ncbi.nlm.nih.gov/articles/PMC7324353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7324353/
https://www.researchgate.net/publication/376776521_Reaction_Reactivity_and_Behaviour_of_a-Chloroacetamide_in_the_Synthesis_of_Acrylamide_Derivatives
https://www.wjpps.com/wjpps_controller/abstract_id/10905
https://www.quora.com/How-is-acetaminophen-synthesized-from-phenol-and-acetic-anhydride
https://scispace.com/pdf/a-study-of-the-kinetics-of-the-reaction-between-thiol-50tgp1yymg.pdf
https://www.benchchem.com/product/b183144/docs#technical-guide-chemical-properties-reactivity-of-2-chloro-n-4-hydroxyphenyl-acetamide
https://www.benchchem.com/product/b183144/docs#technical-guide-chemical-properties-reactivity-of-2-chloro-n-4-hydroxyphenyl-acetamide
https://www.benchchem.com/product/b183144/docs#technical-guide-chemical-properties-reactivity-of-2-chloro-n-4-hydroxyphenyl-acetamide
https://www.benchchem.com/product/b183144/docs#technical-guide-chemical-properties-reactivity-of-2-chloro-n-4-hydroxyphenyl-acetamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183144?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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